3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one - 1207054-48-5

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Catalog Number: EVT-2855639
CAS Number: 1207054-48-5
Molecular Formula: C21H22N4O3
Molecular Weight: 378.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Treating cancer: Several quinazolinone derivatives have shown promising anti-cancer activity, with some entering clinical trials [ [] , [] ].
  • Managing inflammatory conditions: Some quinazolinones possess anti-inflammatory properties and have been explored as potential therapies for conditions like arthritis [ [] ].
  • Targeting infectious diseases: Quinazolinones have shown activity against various bacteria, fungi, and parasites, making them potential candidates for developing new antimicrobial agents [ [] ].

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound designed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS) [ [] ]. It acts as a dual 5-HT1A receptor agonist and 5-HT3 receptor antagonist [ [, ] ]. TZB-30878 demonstrated efficacy in an IBS-like animal model by normalizing stress-induced defecation, an effect partly attributed to its 5-HT1A receptor agonistic activity [ [] ].

2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-trifluoromethyl)benzyl)quinazolin-4(3H)-one derivatives

Compound Description:This class of compounds are phosphoinositide 3-kinase (PI3K) inhibitors [ [] ], which are involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The inhibition of PI3K signaling pathway has been targeted for the development of novel anti-inflammatory and anticancer agents.

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

Compound Description:This compound is a representative of the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a new class of bacterial efflux pump inhibitors [ [] ]. It was found to reverse the multidrug resistance (MDR) mechanism in Gram-negative bacteria, particularly E. coli, by inhibiting the AcrA/AcrB/TolC efflux pump [ [] ].

1‐[3‐(4‐Arylpiperazin‐1‐yl)‐2‐hydroxypropyl]‐pyrrolidin‐2‐one Derivatives

Compound Description:This series of compounds was designed and synthesized to explore anti-arrhythmic, hypotensive, and α-adrenolytic activities [ [, ] ]. Notably, 1‐[2‐hydroxy‐3‐[4‐[(2‐hydroxyphenyl)piperazin‐1‐yl]propyl]pyrrolidin‐2‐one exhibited potent and selective binding to α1‐adrenoceptors and showed promising antiarrhythmic activity in an animal model [ [, ] ].

Relevance:These derivatives highlight the importance of both a piperazine ring and a hydroxyl group on the propyl chain for their observed activities [ [, ] ]. This is relevant to 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, which also features both of these structural elements. The research on these derivatives suggests that modifications to the aryl substituent on the piperazine ring in the target compound may be a worthwhile avenue for exploring its biological effects.

Properties

CAS Number

1207054-48-5

Product Name

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

IUPAC Name

3-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one

Molecular Formula

C21H22N4O3

Molecular Weight

378.432

InChI

InChI=1S/C21H22N4O3/c26-19-8-4-3-7-18(19)23-11-13-24(14-12-23)20(27)9-10-25-15-22-17-6-2-1-5-16(17)21(25)28/h1-8,15,26H,9-14H2

InChI Key

XYKQXTATCAMUCO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.